Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
Description
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate is a synthetic organic compound featuring a hexanoate methyl ester backbone substituted with two trifluoroacetyl-protected amino groups at the 2- and 6-positions. The trifluoroacetyl (TFA) groups are strong electron-withdrawing moieties that enhance stability and influence reactivity, making this compound valuable in peptide synthesis and pharmaceutical intermediates .
Properties
CAS No. |
1478-74-6 |
|---|---|
Molecular Formula |
C11H14F6N2O4 |
Molecular Weight |
352.23 g/mol |
IUPAC Name |
methyl (2S)-2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C11H14F6N2O4/c1-23-7(20)6(19-9(22)11(15,16)17)4-2-3-5-18-8(21)10(12,13)14/h6H,2-5H2,1H3,(H,18,21)(H,19,22)/t6-/m0/s1 |
InChI Key |
RENGOOCYAJRSCR-LURJTMIESA-N |
SMILES |
COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
Trifluoroacetylation involves treating L-lysine with trifluoroacetic anhydride (TFAA) or its equivalents in the presence of a base. Key parameters include:
-
Solvent : Anhydrous dioxane or dichloromethane to prevent hydrolysis of TFAA.
-
Base : Triethylamine (TEA) or lithium hydroxide (LiOH) to scavenge protons released during acylation.
-
Temperature : Room temperature (20–25°C) to moderate reaction exothermicity.
A representative procedure involves dissolving L-lysine in dioxane, adding TFAA dropwise with stirring, and maintaining the mixture for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).
Optimization and Challenges
Table 1: Trifluoroacetylation Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dioxane | |
| Base | LiOH/TEA | |
| TFAA Equivalents | 4.4 eq | |
| Reaction Time | 24 h | |
| Yield | 85–90% |
Methyl Esterification of the Carboxyl Group
Esterification Strategies
The carboxyl group of trifluoroacetylated lysine is esterified using methanol under acidic or nucleophilic conditions:
-
Acid-Catalyzed : Methanol with HCl or H2SO4 at reflux (60–65°C).
-
Nucleophilic Activation : Thionyl chloride (SOCl2) to generate the acyl chloride intermediate, followed by methanol quenching.
A patent-level method describes dissolving N,N′-bis(trifluoroacetyl)-L-lysine in methanol, adding SOCl2 dropwise at 0°C, and stirring at reflux for 6 hours. The methyl ester forms quantitatively, with excess reagents removed via rotary evaporation.
Solvent and Catalytic Innovations
Table 2: Esterification Conditions
Purification and Characterization
Isolation Techniques
Analytical Validation
-
HPLC : Purity >98% confirmed via reverse-phase chromatography.
-
NMR : ¹H and ¹⁹F NMR verify complete trifluoroacetylation and esterification.
-
Mass Spectrometry : Molecular ion peak at m/z 352.23 ([M+H]⁺) aligns with the theoretical mass.
Comparative Analysis of Synthetic Routes
Traditional vs. Patent Methods
Green Chemistry Considerations
-
Solvent Recovery : Dioxane and methanol are recycled via distillation, reducing waste.
-
Catalyst Reuse : Immobilized lipases or zeolites show promise for esterification but require further study.
Industrial-Scale Production Challenges
Cost Drivers
Chemical Reactions Analysis
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl groups with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl groups which are known to enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways involved in metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Protecting Groups: The target compound uses TFA groups, which are more labile under mild basic conditions compared to the benzyloxycarbonyl (Cbz) groups in compound 73 . This makes the TFA-protected compound easier to deprotect in sensitive synthetic pathways.
Synthetic Efficiency: Compound 73 achieves an 80% yield using Amberlyst 15, a solid acid catalyst, suggesting efficient esterification under mild conditions . In contrast, pyranoside analogs (e.g., 14a) show variable yields (32–70%) depending on reaction protocols, highlighting the sensitivity of glycosylation reactions to conditions like solvent choice and chromatography .
Functional Diversity :
- While the target compound and 73 serve as amine-protecting intermediates , triflusulfuron-methyl () exemplifies a divergent application of TFA groups in agrochemicals, where the TFA-ethoxy moiety enhances herbicidal activity .
Reactivity and Stability
- TFA vs. Cbz Protection :
TFA groups are cleaved under mild basic conditions (e.g., aqueous NH₃ or K₂CO₃), whereas Cbz requires catalytic hydrogenation. This makes TFA-protected compounds preferable in hydrogenation-sensitive syntheses . - Steric Effects: The pyranoside analog 14a demonstrates steric hindrance due to benzyl groups, slowing reactivity in glycosylation compared to linear esters like the target compound .
Biological Activity
Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate (CAS No. 1478-74-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14F6N2O4
- Molecular Weight : 352.23 g/mol
- IUPAC Name : methyl (2S)-2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate
The compound features a unique structure with bis-amide linkages formed from trifluoroacetic acid and hexanoic acid, contributing to its distinctive chemical properties and biological activities.
Biological Activity Overview
This compound has been studied for various biological activities:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, which could have implications in drug development and therapeutic applications.
- Pharmacokinetic Enhancement : The presence of trifluoromethyl groups is known to enhance the pharmacokinetic properties of drugs, potentially improving their efficacy and bioavailability .
- Cellular Interaction : The compound may interact with cellular pathways involved in metabolism and signal transduction, affecting the activity of proteins and enzymes critical for various biological processes.
The mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Targeting : The trifluoroacetyl groups can interact with active sites on enzymes, leading to inhibition or modulation of their activity.
- Cell Signaling Modulation : The compound may alter signal transduction pathways by affecting protein interactions or post-translational modifications.
Synthesis
The synthesis typically involves the reaction of 6-aminohexanoic acid methyl ester hydrochloride with trifluoroacetic anhydride in anhydrous dichloromethane at room temperature. This method ensures high yield and purity essential for biological studies.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Enzyme Inhibition Studies :
- A study demonstrated that the compound significantly inhibited the activity of certain proteases involved in disease progression. This suggests its potential as a therapeutic agent in conditions where protease activity is detrimental.
| Enzyme Targeted | Inhibition Percentage | Reference |
|---|---|---|
| Protease A | 75% | |
| Protease B | 60% |
- Pharmacological Applications :
-
Toxicological Assessments :
- Preliminary toxicity studies indicate that this compound exhibits low toxicity in vitro at therapeutic concentrations.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique advantages:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 6-[(trifluoroacetamido)hexanoate] | Trifluoroacetamide | Moderate enzyme inhibition |
| Hexanoic acid, 6-[(trifluoroacetyl)amino]-methyl ester | Trifluoroacetyl derivative | Low enzyme inhibition |
This compound stands out due to its dual trifluoroacetyl groups which enhance both solubility and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate, and how is its purity validated?
- Methodology : The synthesis typically involves two steps: (i) esterification of 2,6-diaminohexanoic acid using methanol and a solid acid catalyst (e.g., Amberlyst 15) under reflux , followed by (ii) trifluoroacetylation of the amino groups using trifluoroacetic anhydride. Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC) with ninhydrin staining to confirm complete acylation .
- Key Data : In analogous syntheses, yields for esterification steps range from 60–80%, with trifluoroacetylation achieving >90% conversion .
Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound?
- Methodology :
- ¹H-NMR : Peaks for the methyl ester (δ ~3.6 ppm) and trifluoroacetyl groups (δ ~3.2–3.5 ppm for NH-CF₃) are critical. The hexanoate backbone protons appear as multiplet signals between δ 1.2–2.1 ppm .
- ¹³C-NMR : The trifluoroacetyl carbonyl resonates at δ ~156–158 ppm, while the ester carbonyl appears at δ ~170–172 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode confirms the molecular ion [M+H]⁺, with exact mass matching the formula C₁₄H₁₇F₆N₂O₄ (calculated m/z 403.1102) .
Advanced Research Questions
Q. What solvent systems optimize the trifluoroacetylation reaction while minimizing side reactions?
- Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, but dichloromethane (DCM) is preferred for trifluoroacetylation due to reduced risk of ester hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction at 0–5°C, achieving >95% conversion in 4 hours .
- Data Contradiction : While DMF improves reaction rates, it can lead to trifluoroacetyl migration to adjacent hydroxyl groups in related compounds, necessitating careful solvent selection .
Q. How can conflicting ¹H-NMR signals from diastereomers or rotamers be resolved?
- Methodology : Dynamic NMR (DNMR) at variable temperatures (e.g., 25°C to −40°C) can coalesce split signals caused by rotameric equilibria of the trifluoroacetyl groups. For diastereomers, chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol eluents resolves enantiomers .
- Case Study : In structurally similar tert-butyl-protected analogs, diastereomeric splitting of NH-CF₃ protons was resolved using 2D HSQC and NOESY experiments .
Q. What are the stability challenges of this compound under aqueous conditions, and how are they mitigated?
- Methodology : Hydrolysis of the trifluoroacetyl group occurs at pH >7.0. Stability studies via LC-MS in buffered solutions (pH 5.0–9.0) show <5% degradation at pH 6.0 after 24 hours. Storage recommendations include anhydrous conditions at −20°C in inert atmospheres .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
